molecular formula C14H11BrO3 B10893283 4-Bromophenyl 3-methoxybenzoate

4-Bromophenyl 3-methoxybenzoate

Cat. No.: B10893283
M. Wt: 307.14 g/mol
InChI Key: NHPXGYFSZMGOOF-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-methoxybenzoate typically involves the esterification of 4-bromophenol with 3-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products of substitution reactions can vary depending on the nucleophile used. For example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield a biphenyl derivative.

    Oxidation: Oxidation of the methoxy group yields 4-bromophenyl 3-carboxybenzoate.

    Reduction: Reduction of the methoxy group yields 4-bromophenyl 3-hydroxybenzoate.

Scientific Research Applications

4-Bromophenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 3-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl) 3-methoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3

InChI Key

NHPXGYFSZMGOOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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